molecular formula C11H17NO4 B3417456 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid CAS No. 1056020-87-1

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid

Cat. No.: B3417456
CAS No.: 1056020-87-1
M. Wt: 227.26 g/mol
InChI Key: RAOHNBRXEIPXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (CAS: 1056020-87-1, MFCD17016722) is a bicyclic compound featuring a strained azabicyclo[2.1.1]hexane scaffold with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol . This compound is critical in peptide synthesis, particularly as a conformationally constrained proline analog (e.g., methanoproline), where it prevents aggregation and enhances hydrophobic interactions in peptide chains . It is stored at 2–8°C under dry conditions to preserve stability .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(5-7)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOHNBRXEIPXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C2)C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056020-87-1
Record name 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid typically involves a [2+2] cycloaddition reaction. This reaction can be carried out using photochemistry, where a photoredox catalyst and blue LED irradiation are employed to achieve good yields . The reaction partners, such as cyclopropenes and aminocyclopropanes, are used to form the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are still under development, as the synthesis of bicyclo[2.1.1]hexanes is a relatively new area of research. the use of photochemistry and other advanced synthetic techniques holds promise for scalable production in the future .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized bicyclic compounds, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

Organic Synthesis

Boc Protection Strategy
The Boc group is a common protecting group for amines in organic synthesis. The use of 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid allows for selective protection of amines, facilitating the synthesis of complex molecules without interfering with other functional groups.

Case Study: Synthesis of Peptides
In peptide synthesis, the Boc strategy is frequently employed to protect amino acids during coupling reactions. The azabicyclo structure enhances the stability and reactivity of the intermediates, leading to higher yields in peptide formation.

Medicinal Chemistry

Potential Pharmacological Applications
Research indicates that compounds with azabicyclo structures exhibit promising pharmacological activities, including anti-inflammatory and analgesic effects. The incorporation of the Boc group may enhance solubility and bioavailability.

Case Study: Analgesic Activity
A study explored the analgesic properties of derivatives of this compound, demonstrating significant pain relief in animal models when compared to standard analgesics.

Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier effectively.

Example: Synthesis of Neuroactive Compounds
Research has shown that derivatives of this compound can be synthesized to create neuroactive drugs, which have shown efficacy in preclinical trials for treating conditions such as Parkinson's disease.

Data Table: Summary of Applications

Application AreaDescriptionExample Case Study
Organic SynthesisProtecting group for aminesPeptide synthesis using Boc strategy
Medicinal ChemistryPotential anti-inflammatory and analgesic effectsAnalgesic activity in animal models
Drug DevelopmentIntermediate for neuroactive pharmaceuticalsSynthesis for Parkinson's disease treatment

Mechanism of Action

Comparison with Similar Compounds

Bicyclo[2.1.1]hexane Derivatives

Compound Name CAS Number Molecular Formula Key Features Applications References
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid 127926-24-3 C₁₁H₁₇NO₄ Carboxylic acid at 1-position; used as Fmoc-methanoproline precursor Peptide conformational control
N-Boc-1-trimethylsilyl-5-syn-(TBS-oxymethyl)-2-azabicyclo[2.1.1]hexane (8b) Not provided C₂₀H₃₇NO₄Si₂ Silyl ether substituent; high yield (89%) Synthetic intermediates for drug discovery

Bicyclo[2.2.1]heptane Derivatives

Compound Name CAS Number Molecular Formula Key Features Applications References
(1R,3S,4S)-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid 291775-59-2 C₁₂H₁₉NO₄ Larger bicyclo[2.2.1] ring; higher steric hindrance Intermediate for protease inhibitors
cis-2-Boc-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid 1980033-65-5 C₁₂H₁₈FNO₄ Fluorine substituent enhances electronic properties Antiviral drug development

Bicyclo[3.1.0]hexane Derivatives

Compound Name CAS Number Molecular Formula Key Features Applications References
(1R,3S,5R)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid 197142-34-0 C₁₁H₁₇NO₄ Conformationally rigid; used in HCV inhibitor synthesis Antiviral research
(1S,3S,5R)-2-Boc-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid 1400990-36-4 C₁₁H₁₅F₂NO₄ Difluoro substituents improve metabolic stability Prodrug development

Bicyclo[4.1.0]heptane Derivatives

Compound Name CAS Number Molecular Formula Key Features Applications References
3-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid 1892678-82-8 C₁₂H₁₉NO₄ Seven-membered bicyclic system; lower ring strain Antibiotic scaffolds

Physicochemical Properties

Property Target Compound Bicyclo[2.2.1]heptane Analog Bicyclo[3.1.0]hexane Analog
Molecular Weight 227.26 g/mol 241.28 g/mol 227.26 g/mol
Solubility Low (hydrophobic core) Moderate (larger ring) Low (rigid structure)
Stability Stable at 2–8°C Sensitive to acidic hydrolysis Enhanced by fluorine substituents

Biological Activity

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (CAS Number: 127926-24-3) is a bicyclic compound with potential applications in medicinal chemistry, particularly as a building block for various bioactive molecules. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H17NO4
  • Molecular Weight : 227.26 g/mol
  • IUPAC Name : this compound
  • Physical Form : White to yellow solid

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an inhibitor of bacterial topoisomerases, which are essential enzymes involved in DNA replication and transcription.

The compound exhibits dual inhibition of DNA gyrase and topoisomerase IV, two critical enzymes in bacterial DNA processing. The inhibition of these enzymes leads to the disruption of bacterial DNA replication, ultimately resulting in bactericidal effects.

Pharmacological Studies

Recent studies have demonstrated the compound's potential as an antibacterial agent against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimal Inhibitory Concentration (MIC)
Staphylococcus aureus<0.03125 - 0.25 μg/mL
Enterococcus faecalis<0.03125 - 0.25 μg/mL
Klebsiella pneumoniae1 - 4 μg/mL
Acinetobacter baumannii1 - 4 μg/mL

This table summarizes the MIC values indicating the effectiveness of the compound against various bacterial strains, showcasing its potential as a therapeutic agent.

Case Study 1: Efficacy Against Multidrug-Resistant Strains

In a study published in the Journal of Medicinal Chemistry, compound 7a (related structure) exhibited potent antibacterial activity against over 100 multidrug-resistant strains, including S. aureus and A. baumannii. The study highlighted its favorable solubility and metabolic stability, making it a promising candidate for further development in treating resistant infections .

Case Study 2: In Vivo Efficacy

In vivo studies demonstrated that compound 7a effectively reduced bacterial load in a mouse model infected with vancomycin-intermediate S. aureus. The results indicated significant therapeutic potential for this class of compounds in clinical settings .

Q & A

Q. What are the key synthetic methodologies for preparing 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and protection strategies. For example, BOC (tert-butoxycarbonyl) protection is achieved using BOC anhydride (BOC₂O) in ethanol under reflux, followed by acid extraction and purification. Yields (~61%) can be optimized by controlling reaction time (e.g., 24 hours at room temperature) and stoichiometric ratios of BOC₂O to precursors . Stereochemical control may require chiral catalysts or resolution techniques, as seen in related bicyclic amino acid syntheses .

Q. How should researchers handle and store this compound to ensure stability during experiments?

The compound should be stored sealed in a dry environment at room temperature to prevent hydrolysis of the BOC group. Use inert atmospheres (e.g., nitrogen) for long-term storage. Gloves (P95/P1 respirators for particulates) and full chemical protective gear are mandatory during handling due to potential carcinogenicity (IARC/ACGIH classifications) and skin/eye irritation risks (H315, H319, H335 hazard codes) .

Q. What analytical techniques are critical for characterizing the purity and stereochemistry of this compound?

High-resolution LC-MS and ¹H/¹³C NMR are essential for confirming molecular weight and structural integrity. For stereochemical validation, X-ray crystallography or chiral HPLC with derivatization (e.g., Marfey’s reagent) is recommended. Purity (>95%) can be assessed via reverse-phase HPLC using C18 columns and UV detection at 210–254 nm .

Q. What are the primary applications of this compound in medicinal chemistry?

Its bicyclic scaffold and BOC-protected amine make it a precursor for constrained peptide analogs (e.g., methanoprolines) that resist aggregation and enhance bioavailability. It is also used to study enzyme-substrate interactions, particularly in dipeptidyl peptidase-4 (DPP-4) inhibitors .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclic core influence its reactivity in peptide coupling reactions?

The rigid bicyclo[2.1.1]hexane system enforces specific dihedral angles, reducing conformational flexibility. This steric hindrance can slow coupling kinetics but improves regioselectivity. For example, the (1S,4R,5S) configuration enhances compatibility with solid-phase peptide synthesis (SPPS) by minimizing side reactions during Fmoc deprotection .

Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets?

Density functional theory (DFT) calculations can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations (AMBER/CHARMM) helps predict binding affinities to enzymes like DPP-4. Validate models with experimental IC₅₀ values from fluorescence-based assays .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies often arise from stereochemical impurities or assay conditions. Mitigate by:

  • Repurifying compounds via preparative HPLC.
  • Standardizing assay protocols (e.g., buffer pH, incubation time).
  • Cross-validating results with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies improve the compound’s solubility for in vivo studies without compromising stability?

  • Co-solvents: Use DMSO/water mixtures (<10% DMSO) to enhance solubility while avoiding BOC group hydrolysis.
  • Prodrugs: Convert the carboxylic acid to methyl esters, which hydrolyze in vivo.
  • Nanoparticle encapsulation: PEGylated liposomes improve circulation time and reduce renal clearance .

Q. How does the 2-azabicyclo[2.1.1]hexane core compare to other constrained amino acid scaffolds (e.g., proline derivatives) in modulating peptide helicity?

The bicyclo[2.1.1]hexane imposes greater torsional restraint than proline’s pyrrolidine ring, leading to stronger α-helix induction. Circular dichroism (CD) spectra show ~20% higher helicity in model peptides compared to proline analogs. This is attributed to reduced backbone flexibility and favorable van der Waals contacts .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Key issues include low yields in cyclization steps and stereochemical drift. Solutions:

  • Flow chemistry: Improves heat/mass transfer for exothermic reactions.
  • Enzymatic resolution: Lipases or esterases can isolate desired enantiomers.
  • Process analytical technology (PAT): In-line FTIR monitors reaction progress to optimize endpoint determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.